Neopentylboronic acid

Description

BenchChem offers high-quality Neopentylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neopentylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethylpropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO2/c1-5(2,3)4-6(7)8/h7-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPOZKMTAGEGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584920 | |

| Record name | (2,2-Dimethylpropyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701261-35-0 | |

| Record name | (2,2-Dimethylpropyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Neopentylboronic acid CAS number 701261-35-0

An In-depth Technical Guide to Neopentylboronic Acid (CAS 701261-35-0) for Advanced Synthesis

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and application of Neopentylboronic acid. It moves beyond a simple recitation of facts to provide field-proven insights into its practical use, particularly in the context of modern organic synthesis.

Introduction: The Strategic Value of the Neopentyl Moiety

Neopentylboronic acid (also known as 2,2-Dimethylpropylboronic acid) is an organoboron compound that has gained significant traction as a versatile building block in organic chemistry.[1] Its value lies not just in its participation in robust carbon-carbon bond-forming reactions but in the unique structural motif it introduces: the neopentyl group. This sterically hindered alkyl group is of particular interest in medicinal chemistry for its ability to enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation. Furthermore, its lipophilic nature can be strategically employed to modulate the pharmacokinetic profiles of drug candidates.

The primary application of Neopentylboronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of alkylarenes.[2] Its stability, ease of handling compared to many organometallic reagents, and the mild conditions under which it reacts make it an indispensable tool in the construction of complex molecular architectures.[3][4]

Physicochemical Properties & Data

Neopentylboronic acid is typically a white to off-white powder.[2] A critical consideration for researchers is that, like many boronic acids, it may exist in equilibrium with its cyclic trimeric anhydride, the corresponding boroxine. This can affect its apparent physical properties and reactivity, making rigorous drying and proper storage essential for reproducible results.

Table 1: Key Physicochemical Data for Neopentylboronic Acid

| Property | Value | Source(s) |

| CAS Number | 701261-35-0 | [5] |

| Molecular Formula | C₅H₁₃BO₂ | [2][5] |

| Molecular Weight | 115.97 g/mol | [5] |

| Appearance | White to yellow/beige powder | [2] |

| Melting Point | 85-89 °C | |

| Boiling Point | 191.7 ± 23.0 °C (Predicted) | [2] |

| pKa | 10.71 ± 0.43 (Predicted) | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

Synthesis and Purification

General Synthetic Approach: Grignard-Borate Coupling

A prevalent and scalable method for the synthesis of Neopentylboronic acid involves the reaction of a neopentyl Grignard reagent with a trialkyl borate ester, typically trimethyl borate or triisopropyl borate, followed by aqueous acidic hydrolysis. The low temperature is critical to prevent over-addition of the Grignard reagent to the boron center.

Caption: General workflow for the synthesis of Neopentylboronic acid.

Step-by-Step Synthesis Protocol

-

Grignard Reagent Preparation: Under an inert atmosphere (Argon or Nitrogen), magnesium turnings are activated in anhydrous diethyl ether or THF. Neopentyl chloride or bromide is added dropwise to maintain a gentle reflux, forming neopentylmagnesium halide. The successful formation of the Grignard reagent is the cornerstone of this synthesis, requiring scrupulously anhydrous conditions to prevent quenching.

-

Boration: The freshly prepared Grignard solution is cooled to -78 °C (dry ice/acetone bath). A solution of triisopropyl borate in the same anhydrous solvent is added slowly via cannula or dropping funnel. This exothermic reaction must be temperature-controlled to form the boronate ester adduct and prevent undesired side reactions.

-

Hydrolysis and Workup: After the addition is complete, the reaction is allowed to warm slowly to room temperature. It is then carefully quenched by pouring it into a cold aqueous acid solution (e.g., 1 M HCl). This step hydrolyzes the boronate ester to the desired boronic acid.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Purification: Addressing the Boroxine Challenge

Purifying boronic acids can be non-trivial. The primary impurity is often the self-condensation product, the boroxine.

-

Recrystallization: This is often the most effective method for obtaining high-purity material. Successful recrystallization has been reported from hot water or mixtures of ethyl acetate and hexanes.[6][7]

-

Acid/Base Extraction: An aqueous basic wash (e.g., with NaOH solution) can deprotonate the boronic acid, pulling it into the aqueous layer as the boronate salt and leaving non-acidic impurities in the organic phase.[8] The aqueous layer is then re-acidified and the pure boronic acid is extracted.[8]

-

Derivatization: For particularly challenging purifications, the crude boronic acid can be reacted with diethanolamine to form a stable, crystalline MIDA-like adduct, which can be easily purified by recrystallization.[9] Subsequent treatment with acid liberates the pure boronic acid.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation in academic and industrial settings, particularly in pharmaceutical manufacturing.[10] Neopentylboronic acid serves as an excellent coupling partner for introducing a sterically demanding alkyl group onto aromatic and heteroaromatic rings.

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of an Alkylarene

This protocol describes a general procedure for the coupling of an aryl bromide with Neopentylboronic acid.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), Neopentylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvents (e.g., a mixture of 1,4-dioxane and water). The choice of catalyst, ligand, base, and solvent system is critical and must be optimized for specific substrates, especially for less reactive aryl chlorides or complex heteroaryl systems.

-

Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure alkylarene.

Advanced Considerations: Neopentyl Boronic Esters

For certain applications, particularly those involving sensitive or poorly soluble substrates, the use of neopentyl boronic esters (derived from neopentyl glycol) is advantageous. These esters often exhibit greater stability and can lead to higher yields.[4] Studies have shown that neopentyl esters can be more reactive than the commonly used pinacol (pin) esters in certain cross-coupling reactions.[4] Furthermore, anhydrous coupling conditions using neopentyl boronic esters have been developed for challenging heteroaryl-heteroaryl couplings, overcoming issues of protodeboronation that plague the free boronic acids.[10]

Utility in Drug Discovery

The incorporation of a boronic acid functional group into molecules is a validated strategy in drug design.[12] Boronic acids can act as reversible covalent inhibitors of serine proteases, where the boron atom forms a stable tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[13] The first-in-class proteasome inhibitor Bortezomib (Velcade®), used to treat multiple myeloma, is a prime example of a successful boronic acid-containing drug.[13][14]

While Neopentylboronic acid itself is a building block rather than a pharmacophore, its role is to introduce the neopentyl group. This group serves several strategic purposes:

-

Steric Shielding: It can block sites of metabolic attack (e.g., P450 oxidation) on an adjacent part of the molecule, thereby increasing the drug's half-life.

-

Modulating Lipophilicity: The bulky, non-polar neopentyl group increases the overall lipophilicity of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Binding Pocket Interactions: Its defined size and shape can lead to favorable van der Waals interactions within a target's binding pocket, potentially increasing potency and selectivity.

Spectroscopic Characterization

Confirming the identity and purity of Neopentylboronic acid is routinely done via standard spectroscopic techniques.

-

¹¹B NMR: This is the most direct method for observing the boron center. For a tricoordinate boronic acid, a broad singlet is expected in the range of δ 28-34 ppm.[15][16] The presence of the boroxine anhydride will result in a signal around δ 32-35 ppm.

-

¹H NMR: The neopentyl group gives two characteristic signals: a sharp singlet integrating to 9 protons for the three equivalent methyl groups (tert-butyl) typically around δ 0.9-1.0 ppm, and a singlet integrating to 2 protons for the methylene (-CH₂-) group adjacent to the boron atom, typically around δ 0.8-0.9 ppm. The B(OH)₂ protons often appear as a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: Expect signals for the quaternary carbon, the methyl carbons, and the methylene carbon attached to boron. The carbon directly attached to the boron atom can sometimes be difficult to observe due to quadrupolar broadening.

-

Infrared (IR) Spectroscopy: Key stretches include a strong, broad O-H band (~3200-3400 cm⁻¹), a strong B-O stretch (~1350 cm⁻¹), and C-H stretching and bending vibrations.[15]

Safety, Handling, and Storage

-

Safety: Neopentylboronic acid is classified as a combustible solid. Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust.

-

Storage: For long-term stability and to minimize boroxine formation, store in a tightly sealed container under an inert atmosphere (e.g., argon) in a refrigerator at 2-8 °C.

Conclusion

Neopentylboronic acid, CAS 701261-35-0, is more than just another reagent; it is a strategic tool for molecular construction. Its primary utility in Suzuki-Miyaura cross-coupling provides a reliable method for installing the sterically demanding and metabolically robust neopentyl group. For researchers in synthetic organic chemistry and drug discovery, a thorough understanding of its properties, synthesis, purification, and application is essential for leveraging its full potential in the creation of novel and complex molecules.

References

- Thomas, S. P., & Aggarwal, V. K. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(3), 856-867.

- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.

- Matt-Gruppe, S., & Aggarwal, V. K. (2018). Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Reaction conditions.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

Boosting Synthesis Yields: The Role of Neopentylboronic Acid. (n.d.). Autech Industry Co.,Limited. Retrieved January 2, 2026, from [Link]

- Matteson, D. S. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.

-

A user on Reddit. (2017). Purification of boronic acids? Reddit. Retrieved January 2, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

A user on ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved January 2, 2026, from [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). Retrieved January 2, 2026, from [Link]

- Boronic Acids in Drug Discovery: A Versatile Synthetic Tool. (2025).

- Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4996.

- Pilgram, O., et al. (2021).

- Al-Zoubi, R. M., & Marion, O. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112285.

- Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(5), 5449-5502.

- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 14624-14626.

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

A user on ResearchGate. (2016). Can I remove boronic acid using Work up process? ResearchGate. Retrieved January 2, 2026, from [Link]

- Dickie, D. A., et al. (2015). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 20(8), 13857-13876.

- A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. (2025). BenchChem.

-

A user on ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Retrieved January 2, 2026, from [Link]

- Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810-10823.

-

A user on Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Retrieved January 2, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. NEOPENTYLBORONIC ACID CAS#: 701261-35-0 [m.chemicalbook.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction: The Role of Neopentylboronic Acid in Modern Synthesis

An In-depth Technical Guide to the Physical Properties of Neopentylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Neopentylboronic acid (also known as 2,2-dimethylpropylboronic acid) is an organoboron compound that has emerged as a valuable building block in organic chemistry.[1] Its unique structural feature, a sterically bulky neopentyl group, provides distinct reactivity and selectivity profiles, making it a crucial reagent. It is predominantly utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology fundamental to the construction of carbon-carbon bonds in complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] A comprehensive understanding of its physical properties is paramount for its effective storage, handling, and application in synthetic workflows. This guide provides a detailed examination of these properties, offering field-proven insights and practical protocols for the laboratory setting.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of neopentylboronic acid are summarized below. These values are critical for reaction planning, purification, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 701261-35-0 | [2][4][5] |

| Molecular Formula | C₅H₁₃BO₂ | [2][4] |

| Molecular Weight | 115.97 g/mol | [4][5] |

| Appearance | White to off-white or faint beige powder/solid | [2][4] |

| Melting Point | 85-89 °C | [4][5][6] |

| Boiling Point | 191.7 ± 23.0 °C (Predicted) | [2] |

| pKa | 10.71 ± 0.43 (Predicted) | [2] |

Structural Representation and Isomerism

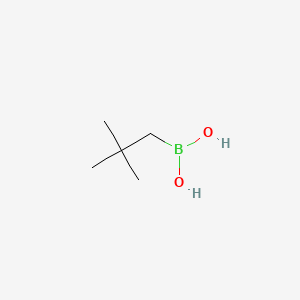

Neopentylboronic acid possesses a simple, acyclic structure. The central sp²-hybridized boron atom is bonded to the neopentyl group and two hydroxyl moieties.

Caption: 2D Structure of Neopentylboronic Acid.

Solubility Profile: A Practical Overview

Specific solubility data for neopentylboronic acid in a range of organic solvents is not extensively published. However, by drawing parallels with phenylboronic acid, a well-studied analogue, we can infer a general solubility profile. Phenylboronic acid exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents such as chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane.[7][8] This suggests that neopentylboronic acid will likely be soluble in common reaction solvents like diethyl ether, tetrahydrofuran (THF), and acetone, while being poorly soluble in hexanes or pentane. This low solubility in hydrocarbons is often exploited during purification to wash away nonpolar organic impurities.[7] For critical applications, experimental determination of solubility in the specific solvent system is strongly recommended.

Stability, Storage, and Handling: A Self-Validating System

The stability of boronic acids is a critical factor that dictates their shelf-life and reactivity. Proper handling and storage are essential to prevent degradation.

Dehydration and Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimer anhydrides known as boroxines.[3] Commercial batches of neopentylboronic acid may contain varying amounts of this anhydride.[2][4] This equilibrium is influenced by the presence of water and temperature. While boroxine formation does not typically inhibit reactivity in cross-coupling reactions (as the boroxine often reverts to the monomeric acid under reaction conditions), it can affect the material's physical properties, such as melting point and solubility.

Caption: Equilibrium between neopentylboronic acid and its boroxine anhydride.

Oxidative Stability

Recommended Storage and Handling

-

Storage: For optimal long-term stability, neopentylboronic acid should be stored in a tightly sealed container in a refrigerator at 2-8°C.[4][5][6]

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[12] Neopentylboronic acid is classified as a combustible solid (Storage Class 11).[5]

Experimental Protocols: From Characterization to Derivatization

The following protocols describe standard procedures for the characterization and derivatization of neopentylboronic acid, reflecting best practices in a research setting.

Protocol 1: Melting Point Determination

Causality: The melting point is a primary indicator of purity. A sharp melting range close to the literature value (85-89 °C) suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities or significant boroxine/water content.

Methodology:

-

Ensure the neopentylboronic acid sample is dry and finely powdered.

-

Load a small amount of the powder into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/minute initially.

-

Within ~15 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Protocol 2: Conversion to Neopentylboronic Acid Pinacol Ester

Causality: Boronic acids are often converted to their corresponding boronic esters, such as pinacol esters, for several reasons:

-

Enhanced Stability: Esters are generally more stable towards dehydration (boroxine formation) and oxidation.

-

Improved Solubility: They often exhibit better solubility in organic solvents.

-

Purification: Conversion to the ester allows for purification via silica gel chromatography or distillation, which can be difficult with the free acid.[13]

Methodology (Adapted from general procedures[13]):

-

To an oven-dried flask under an argon atmosphere, add neopentylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

-

Add a suitable anhydrous solvent, such as diethyl ether or dichloromethane, to form a suspension.

-

Stir the suspension vigorously at room temperature for 12-24 hours. The progress can be monitored by TLC or ¹H NMR.

-

Upon completion, filter off the magnesium sulfate and any other solids.

-

Wash the solids with a small amount of the solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude pinacol ester.

-

The crude ester can be further purified by distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Caption: Experimental workflow for the synthesis of neopentylboronic acid pinacol ester.

Spectroscopic Characterization (Predicted)

While specific spectra must be obtained experimentally, the expected NMR signals for neopentylboronic acid can be predicted based on its structure. Access to comprehensive analytical data (NMR, HPLC, LC-MS) may be available from suppliers.[14]

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

A sharp singlet at ~0.9-1.0 ppm, integrating to 9H, corresponding to the three methyl groups of the neopentyl moiety.

-

A singlet at ~0.8-1.0 ppm, integrating to 2H, for the methylene (-CH₂-) protons adjacent to the boron atom.

-

A broad, exchangeable singlet at a variable chemical shift (typically 4-6 ppm), integrating to 2H, for the two hydroxyl (-OH) protons.

-

-

¹³C NMR:

-

Signal for the three equivalent methyl carbons.

-

Signal for the quaternary carbon.

-

A signal for the methylene carbon attached to boron. The C-B signal may be broad or difficult to detect.[15]

-

-

¹¹B NMR:

-

A single, broad resonance characteristic of a trigonal boronic acid, typically in the range of 27-33 ppm.

-

Conclusion

Neopentylboronic acid is a cornerstone reagent for constructing sterically demanding molecular architectures. Its efficacy in the laboratory is directly tied to an appreciation of its physical properties. Its tendency to form boroxine anhydrides, its defined melting point, and its solubility characteristics are not merely data points but are crucial parameters that inform its storage, purification, and successful application in synthesis. By employing the protocols and understanding the principles outlined in this guide, researchers can leverage the full potential of this versatile building block.

References

-

Supporting Information: Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Wiley-VCH. [Link][15]

-

LookChem. Cas 701261-35-0,NEOPENTYLBORONIC ACID. [Link][1][16]

-

Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10), e2013691118. [Link][9][10]

-

Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link][7][8]

-

Organic Syntheses. Preparation of Boronic Esters by Esterification of Boronic Acids with Pinacol. [Link][13]

Sources

- 1. nbinno.com [nbinno.com]

- 2. NEOPENTYLBORONIC ACID CAS#: 701261-35-0 [m.chemicalbook.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. 新戊基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Neopentylboronic acid = 95 701261-35-0 [sigmaaldrich.com]

- 6. 新戊基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.fr [fishersci.fr]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 701261-35-0 | Neopentylboronic acid | Organoborons | Ambeed.com [ambeed.com]

- 15. rsc.org [rsc.org]

- 16. lookchem.com [lookchem.com]

An In-depth Technical Guide to Neopentylboronic Acid: Structure, Bonding, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentylboronic acid, a crystalline solid with the chemical formula C₅H₁₃BO₂, is an organoboron compound that has garnered significant attention in modern organic synthesis.[1] Its unique structural features, particularly the sterically demanding neopentyl group, impart distinct reactivity and stability, making it a valuable reagent in various chemical transformations. This guide provides a comprehensive overview of the chemical structure, bonding, and practical applications of neopentylboronic acid, with a focus on its role in palladium-catalyzed cross-coupling reactions—a cornerstone of contemporary drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of neopentylboronic acid is presented in the table below.

| Property | Value |

| Chemical Formula | C₅H₁₃BO₂ |

| Molecular Weight | 115.97 g/mol |

| CAS Number | 701261-35-0 |

| Appearance | White to yellow powder[2] |

| Melting Point | 85-89 °C[3] |

| Storage Temperature | 2-8 °C[3] |

| SMILES | CC(C)(C)CB(O)O[3] |

| InChI | 1S/C5H13BO2/c1-5(2,3)4-6(7)8/h7-8H,4H2,1-3H3[3] |

Elucidation of Chemical Structure and Bonding

The chemical behavior of neopentylboronic acid is intrinsically linked to its molecular architecture. A detailed analysis of its structure and bonding provides insights into its reactivity and stability.

Molecular Geometry

The core of neopentylboronic acid features a boron atom bonded to a neopentyl group and two hydroxyl groups. The boron atom in boronic acids is sp² hybridized, resulting in a trigonal planar geometry around the boron center.[4][5] This arrangement leads to bond angles of approximately 120° between the C-B, B-O, and O-B bonds.

Caption: 2D representation of the neopentylboronic acid structure.

The bulky neopentyl group, with its quaternary carbon, introduces significant steric hindrance around the boron center. This steric bulk can influence the approach of reactants and catalysts, thereby affecting reaction rates and selectivity.

Bonding Characteristics

The bonding in neopentylboronic acid is characterized by the following key features:

-

C-B Bond: The carbon-boron bond is a covalent bond with a typical bond length in the range of 1.56 to 1.58 Å for alkylboronic acids.

-

B-O Bonds: The boron-oxygen bonds in boronic acids are relatively short, typically around 1.36 to 1.37 Å. This is shorter than a typical B-O single bond, suggesting some degree of pi-character due to the donation of lone pair electrons from the oxygen atoms into the vacant p-orbital of the sp² hybridized boron atom.

-

O-H Bonds: The hydroxyl groups are capable of forming intermolecular hydrogen bonds, which can lead to the formation of dimeric or trimeric structures in the solid state. This hydrogen bonding also influences the compound's solubility and reactivity.

It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride form, a boroxine, especially upon heating or under dehydrating conditions.[6][7][8][9][10]

Spectroscopic Characterization

The structure of neopentylboronic acid can be unequivocally confirmed through various spectroscopic techniques.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the two protons of the methylene group adjacent to the boron atom. The hydroxyl protons may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments in the neopentyl group. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.[11][12][13][14]

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For tricoordinate boronic acids like neopentylboronic acid, a single, relatively broad resonance is expected in the range of δ 27-33 ppm.[15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum of neopentylboronic acid will exhibit characteristic absorption bands corresponding to its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to hydrogen-bonded hydroxyl groups.

-

C-H stretch: Sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the neopentyl group.

-

B-O stretch: A strong, broad absorption band typically found between 1300 and 1400 cm⁻¹.[18][19][20][21][22]

-

B-C stretch: A weaker absorption that can be found in the fingerprint region.

Synthesis of Neopentylboronic Acid

Neopentylboronic acid can be synthesized through the reaction of a neopentyl Grignard reagent with a trialkyl borate, followed by acidic workup. This is a common and versatile method for the preparation of alkylboronic acids.[2][23]

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

1-Chloro-2,2-dimethylpropane (neopentyl chloride)

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (aqueous solution)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-chloro-2,2-dimethylpropane in the anhydrous solvent.

-

Add a small portion of the neopentyl chloride solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of trimethyl borate in the anhydrous solvent.

-

Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. It is crucial to maintain a low temperature to prevent multiple additions of the Grignard reagent to the borate ester.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the borate ester and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude neopentylboronic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield pure neopentylboronic acid.

-

Caption: Workflow for the synthesis of neopentylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

Neopentylboronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][24] This reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a catalytic cycle consisting of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.[25][26][27]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic acid anhydride - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. rsc.org [rsc.org]

- 12. bhu.ac.in [bhu.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 16. researchgate.net [researchgate.net]

- 17. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tsapps.nist.gov [tsapps.nist.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. spectrabase.com [spectrabase.com]

- 22. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Suzuki Coupling [organic-chemistry.org]

- 25. m.youtube.com [m.youtube.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Yoneda Labs [yonedalabs.com]

A Senior Application Scientist's Guide to the Synthesis and Purification of Neopentylboronic Acid

Abstract

Neopentylboronic acid (2,2-dimethylpropylboronic acid) is a pivotal organoboron compound, valued in organic synthesis for the unique steric hindrance provided by its neopentyl group.[1] This property is highly influential in stereoselective reactions and in modifying the electronic and steric nature of molecules in pharmaceutical and materials science research.[1] Despite its utility, the synthesis and, most notably, the purification of neopentylboronic acid present distinct challenges that require a nuanced understanding of its chemical behavior. Common issues include the formation of cyclic anhydride trimers (boroxines) and contamination with boric acid, which can complicate reaction outcomes and analytical characterization.[2][3] This guide provides a comprehensive, field-proven methodology for the robust synthesis and purification of neopentylboronic acid, tailored for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale behind the Grignard-based synthesis, offer detailed, step-by-step protocols for both synthesis and purification, and present a comparative analysis of purification techniques to empower scientists to achieve high-purity material consistently.

Introduction: The Strategic Value of Neopentylboronic Acid

Boronic acids are a cornerstone of modern organic chemistry, acting as indispensable building blocks, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] Their relative stability, low toxicity, and functional group tolerance make them ideal intermediates in the synthesis of complex organic molecules.[4][5] Within this class, neopentylboronic acid is distinguished by its bulky C₅H₁₁- group, which offers significant steric shielding. This attribute is leveraged in drug discovery to enhance metabolic stability, modulate receptor binding, and improve pharmacokinetic profiles.[6] The successful application of this reagent, however, is entirely dependent on its purity. This guide serves as a definitive resource for its preparation and purification.

Synthesis via the Grignard-Borate Pathway

The most reliable and scalable method for preparing alkylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7][8] This pathway offers high yields and utilizes readily available starting materials.

Mechanistic Rationale

The synthesis proceeds in three distinct stages:

-

Grignard Reagent Formation: Neopentyl bromide is reacted with magnesium metal in an anhydrous ethereal solvent (e.g., Tetrahydrofuran - THF) to form neopentylmagnesium bromide. This organometallic species is a potent nucleophile and a strong base, necessitating strictly anhydrous conditions to prevent quenching by water.[9][10]

-

Borylation: The Grignard reagent is added to a trialkyl borate, such as trimethyl borate, at very low temperatures (-78 °C).[4][11] The nucleophilic neopentyl group attacks the electrophilic boron atom, displacing one of the methoxy groups to form a boronic ester intermediate. The low temperature is critical to prevent over-addition of the Grignard reagent, which would lead to the formation of undesired borinic acids or trialkylboranes.[12]

-

Hydrolysis: The intermediate boronic ester is hydrolyzed under acidic conditions to cleave the remaining B-O bonds, yielding the final neopentylboronic acid product.[4][13]

Synthesis Workflow

Caption: Grignard-based synthesis of neopentylboronic acid.

Detailed Experimental Protocol: Synthesis

Materials:

-

Neopentyl bromide (1-bromo-2,2-dimethylpropane), >98% purity

-

Magnesium turnings

-

Iodine (one small crystal for initiation)

-

Trimethyl borate, >99% purity

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (2 M aqueous solution)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.

-

In the dropping funnel, prepare a solution of neopentyl bromide (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the neopentyl bromide solution to the magnesium turnings. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.[14]

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

-

-

Borylation Reaction:

-

In a separate flame-dried flask under nitrogen, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Transfer the freshly prepared Grignard reagent to the dropping funnel via cannula and add it dropwise to the cold trimethyl borate solution, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronic ester.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude neopentylboronic acid as a white solid.

-

Safety Considerations

-

Grignard Reagents: Neopentylmagnesium bromide is highly reactive with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[9][15]

-

Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides.[9][16] Use in a well-ventilated fume hood away from ignition sources.

-

Reagents: Neopentyl bromide is a flammable liquid.[16][17] Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[10]

Purification Strategies: Achieving Analytical Grade Purity

Crude neopentylboronic acid often contains boric acid and its trimeric anhydride, neopentylboroxine.[18] The choice of purification method is critical for obtaining material suitable for sensitive downstream applications.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids based on differences in solubility.[19] The principle is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the mother liquor.[20]

Protocol:

-

Place the crude neopentylboronic acid in an Erlenmeyer flask.

-

Select an appropriate solvent system. A mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate/hexanes, is often effective.[21]

-

Add a small amount of ethyl acetate to the flask and heat gently to dissolve the solid.

-

Once dissolved, slowly add hexanes dropwise until the solution becomes faintly cloudy (the saturation point).

-

Add a few more drops of ethyl acetate to redissolve the precipitate, creating a saturated solution at high temperature.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[19]

Method 2: Acid-Base Extraction

This technique leverages the weakly acidic nature of boronic acids (pKa ≈ 9) to separate them from non-acidic impurities.[22] The boronic acid is converted to its water-soluble boronate salt with a base, extracted into an aqueous layer, and then regenerated by re-acidification.[23][24]

Caption: Purification workflow using acid-base extraction.

Protocol:

-

Dissolve the crude product in diethyl ether.

-

Transfer the solution to a separatory funnel and extract three times with a 1 M NaOH aqueous solution.

-

Combine the aqueous layers (which now contain the sodium neopentylboronate salt) and cool in an ice bath.

-

Slowly acidify the aqueous solution with 2 M HCl while stirring. Neopentylboronic acid will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry thoroughly under high vacuum. Alternatively, the acidified aqueous layer can be extracted with diethyl ether, dried, and concentrated.

Comparative Analysis of Purification Methods

| Method | Principle | Typical Purity | Scale | Advantages | Disadvantages |

| Recrystallization | Differential Solubility | >98% | Small to Large | Can remove both polar and non-polar impurities; yields highly crystalline material. | Requires finding a suitable solvent system; potential for product loss in mother liquor.[19][21] |

| Acid-Base Extraction | Acidity of B(OH)₂ Group | >99% | Small to Large | Highly effective at removing neutral/basic impurities; very scalable.[23] | Ineffective for removing other acidic impurities (e.g., boric acid); requires handling of aqueous solutions.[24] |

| Silica Gel Chromatography | Polarity | Variable | Small to Medium | Can separate compounds with different polarities. | Boronic acids often streak on silica, leading to poor separation and recovery; risk of decomposition.[21][25] |

Analytical Characterization for Quality Control

Rigorous characterization is essential to confirm the identity and purity of the final product.

| Technique | Parameter | Expected Result for Neopentylboronic Acid |

| ¹H NMR | Chemical Shift (δ) | (In CDCl₃) ~0.95 ppm (singlet, 9H, -C(CH₃)₃), ~1.05 ppm (singlet, 2H, -CH₂-B), ~5.5-6.5 ppm (broad singlet, 2H, -B(OH)₂). Note: B(OH)₂ peak is exchangeable with D₂O and its position is solvent/concentration dependent. |

| ¹¹B NMR | Chemical Shift (δ) | ~30 ppm (broad singlet). A sharp peak near 19 ppm would indicate boric acid impurity.[3][26] |

| ¹³C NMR | Chemical Shift (δ) | (In CDCl₃) ~28 ppm (-C(CH₃)₃), ~31 ppm (-C(CH₃)₃). The carbon attached to boron can be broad or undetected.[26][27] |

| Mass Spec (MS) | Molecular Weight | Calculated for C₅H₁₃BO₂: 115.97. Observed m/z should correspond to [M+H]⁺ or other relevant adducts. |

| Melting Point (MP) | Range | 85-89 °C. A sharp melting range is indicative of high purity. |

Conclusion

The synthesis and purification of neopentylboronic acid are readily achievable with careful attention to experimental detail. The Grignard-borate pathway provides a reliable route to the crude material. For purification, an acid-base extraction strategy is highly recommended for its scalability and efficiency in removing common neutral impurities, often followed by a final recrystallization to yield analytically pure material. By understanding the chemical principles behind each step and implementing the robust protocols detailed in this guide, researchers can confidently produce high-quality neopentylboronic acid, enabling advancements in drug discovery and chemical synthesis.

References

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

-

ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Retrieved from [Link]

-

Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Retrieved from [Link]

- Singaram, B., et al. (2016). Synthesis of boronic esters and boronic acids using grignard reagents. U.S. Patent 9,243,004 B2. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Boronic Acid Synthesis with Trimethyl Borate for Suzuki Couplings. Retrieved from [Link]

-

Alfa Aesar. (2009). Material Safety Data Sheet: Phenylmagnesium bromide, 3M in ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethyl borate. Retrieved from [Link]

-

Wang, B., et al. (2020). Internal and external catalysis in boronic ester networks. Semantic Scholar. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Synthesis Yields: The Role of Neopentylboronic Acid. Retrieved from [Link]

- Singaram, B., et al. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. WIPO Patent WO2013016185A1. Google Patents.

-

Ataman Kimya. (n.d.). TRIMETHYL BORATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Reaction conditions. Retrieved from [Link]

-

Paparo, A., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Roy, I., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC, NIH. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

Martens, S., et al. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

-

Yang, W., et al. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents. PubMed, NIH. Retrieved from [Link]

-

Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central. Retrieved from [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

- Reddy, M. P., et al. (2005). Process for purification of boronic acid and its derivatives. WIPO Patent WO2005019229A1. Google Patents.

-

Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

-

Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

-

Das, U., et al. (2020). Design and discovery of boronic acid drugs. PubMed. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]

-

MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

-

Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene.... Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

-

Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. Retrieved from [Link]

-

Woltornist, R. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Retrieved from [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and discovery of boronic acid drugs [pubmed.ncbi.nlm.nih.gov]

- 7. atamankimya.com [atamankimya.com]

- 8. benchchem.com [benchchem.com]

- 9. home.miracosta.edu [home.miracosta.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 12. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 13. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.nl [fishersci.nl]

- 17. fishersci.com [fishersci.com]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Boronic acid - Wikipedia [en.wikipedia.org]

- 23. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 24. reddit.com [reddit.com]

- 25. reddit.com [reddit.com]

- 26. rsc.org [rsc.org]

- 27. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Neopentylboronic Acid

Introduction: The Significance of Neopentylboronic Acid in Modern Chemistry

Molecular Structure and Its Spectroscopic Implications

The structure of neopentylboronic acid, with its bulky tert-butyl group adjacent to the boronic acid moiety, dictates its characteristic spectroscopic features. The free rotation around the C-C and C-B bonds, combined with the electronic effects of the boronic acid group, gives rise to a unique spectral fingerprint.

Figure 1: Chemical structure of neopentylboronic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For neopentylboronic acid, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of neopentylboronic acid is expected to be relatively simple, reflecting the high symmetry of the neopentyl group.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.5-5.5 | Broad Singlet | 2H | B(OH )_2 |

| ~0.95 | Singlet | 2H | -CH _2-B(OH)_2 |

| ~0.90 | Singlet | 9H | -C(CH _3)_3 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

B(OH)₂ Protons: The protons of the boronic acid hydroxyl groups are expected to appear as a broad singlet in the downfield region (~4.5-5.5 ppm). This broadness is a characteristic feature resulting from rapid chemical exchange with residual water in the NMR solvent and quadrupolar broadening from the adjacent boron nucleus. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.

-

-CH₂- Protons: The two protons of the methylene group alpha to the boron atom are predicted to resonate as a sharp singlet around 0.95 ppm. The singlet multiplicity arises from the absence of adjacent protons for coupling. The electron-withdrawing effect of the boronic acid group causes a slight downfield shift compared to a typical alkyl chain.

-

-C(CH₃)₃ Protons: The nine equivalent protons of the tert-butyl group will give rise to a strong, sharp singlet at approximately 0.90 ppm. This high-field chemical shift is characteristic of a shielded alkyl environment.

Figure 2: ¹H NMR experimental workflow.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework of neopentylboronic acid.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~31.5 | -C (CH₃)₃ |

| ~29.0 | -C(C H₃)₃ |

| ~25.0 (broad) | -C H₂-B(OH)₂ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Quaternary Carbon: The quaternary carbon of the tert-butyl group is expected to appear around 31.5 ppm.

-

Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group will produce a single, intense peak at approximately 29.0 ppm.

-

Methylene Carbon: The carbon atom directly attached to the boron atom (-CH₂-B) is predicted to have a broad signal around 25.0 ppm. This broadening is a consequence of quadrupolar relaxation induced by the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2). This is a key diagnostic feature for identifying carbons directly bonded to boron. The signal may sometimes be of low intensity or even unobservable.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 10-20 mg of neopentylboronic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In neopentylboronic acid, the key vibrational modes are associated with the O-H, B-O, C-H, and C-B bonds.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2960, 2870 | Strong, Sharp | C-H stretch (sp³ hybridized) |

| ~1470, 1365 | Medium, Sharp | C-H bend (gem-dimethyl) |

| ~1350-1310 | Strong, Sharp | B-O stretch |

| ~1150-1100 | Medium | C-B stretch |

| ~720 | Medium | B-O-H bend (out-of-plane) |

Expertise & Experience: Interpreting the IR Spectrum

-

O-H Stretching: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is the hallmark of the O-H stretching vibration in the boronic acid group. The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretching: Strong, sharp peaks around 2960 cm⁻¹ and 2870 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sp³ C-H bonds in the neopentyl group.

-

C-H Bending: The presence of the tert-butyl group is further confirmed by the characteristic bending vibrations (scissoring and rocking) appearing around 1470 cm⁻¹ and a doublet around 1365 cm⁻¹.

-

B-O Stretching: A strong, sharp absorption band in the 1350-1310 cm⁻¹ region is indicative of the B-O single bond stretching vibration. This is a key diagnostic peak for boronic acids.[2]

-

C-B Stretching: The C-B stretching vibration is expected to appear as a medium intensity band in the 1150-1100 cm⁻¹ range.

-

B-O-H Bending: A medium intensity band around 720 cm⁻¹ can be attributed to the out-of-plane bending of the B-O-H group.

Figure 3: IR spectroscopy experimental workflow.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. The analysis of boronic acids by MS can be challenging due to their tendency to form cyclic trimers called boroxines through dehydration.

Expected Mass Spectrometric Data (Electrospray Ionization - ESI):

| m/z (Mass-to-Charge Ratio) | Ion |

| 117.10 | [M+H]⁺ |

| 115.09 | [M-H]⁻ |

| 139.08 | [M+Na]⁺ |

| 233.19 | [2M+H]⁺ |

| 251.15 | [M₃ - 3H₂O + H]⁺ (Boroxine) |

Expertise & Experience: Interpreting the Mass Spectrum

-

Molecular Ion: Under soft ionization techniques like ESI, the protonated molecule [M+H]⁺ at m/z 117.10 or the deprotonated molecule [M-H]⁻ at m/z 115.09 is expected to be observed. The presence of the characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) can confirm the presence of a boron atom in the ion.

-

Adducts: The formation of adducts with sodium [M+Na]⁺ is common in ESI-MS.

-

Dimers: Dimeric species such as [2M+H]⁺ may also be observed, especially at higher concentrations.

-

Boroxine Formation: A significant challenge in the MS analysis of boronic acids is their propensity to undergo dehydration to form cyclic boroxine trimers. This can lead to a prominent peak corresponding to the protonated boroxine at m/z 251.15. The extent of boroxine formation depends on the ionization source conditions, solvent, and temperature.

Figure 4: Mass spectrometry experimental workflow.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of neopentylboronic acid (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization mass spectrometer. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and minimize in-source fragmentation and boroxine formation.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire data in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion, adducts, and any significant fragment ions. Utilize the isotopic pattern of boron to confirm the identity of boron-containing species.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the characterization of neopentylboronic acid. The predicted spectroscopic data presented in this guide, based on fundamental principles and analysis of related compounds, offers a valuable resource for researchers in the field. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen atoms, with the characteristic broad signal of the carbon attached to boron being a key identifier. IR spectroscopy confirms the presence of the essential functional groups, particularly the O-H and B-O bonds. Finally, mass spectrometry provides crucial information on the molecular weight and the potential for boroxine formation. By leveraging these spectroscopic techniques in a coordinated manner, scientists can confidently identify and assess the purity of neopentylboronic acid, ensuring its effective application in their research and development endeavors.

References

-

PubChem. (2,2-Dimethylpropyl)boronic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

MDPI. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. Retrieved from: [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Neopentylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neopentylboronic acid is a pivotal building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, demands a thorough understanding of its chemical and physical properties.[1] Thermal stability is a critical parameter, directly influencing storage conditions, reaction safety, and the overall viability of its application in manufacturing processes. This guide provides a comprehensive overview of the thermal behavior of neopentylboronic acid, detailing its primary decomposition pathway, and offering field-proven methodologies for its analysis. While specific experimental literature on neopentylboronic acid's thermal decomposition is not abundant, this document synthesizes data from analogous alkylboronic acids, computational studies, and safety documentation to provide a robust theoretical and practical framework.

Introduction to Neopentylboronic Acid

Neopentylboronic acid, also known as (2,2-dimethylpropyl)boronic acid, is an alkylboronic acid featuring a sterically hindered neopentyl group attached to the boron atom. This steric bulk can impart unique reactivity and stability profiles compared to other boronic acids. Its physical and chemical properties are summarized in Table 1. A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This transformation is the principal thermal decomposition pathway under anhydrous or heated conditions.

| Property | Value | Reference |

| CAS Number | 701261-35-0 | |

| Molecular Formula | C5H13BO2 | |

| Molecular Weight | 115.97 g/mol | |

| Appearance | White to yellow or faint beige powder | [1] |

| Melting Point | 85-89 °C | |

| Storage Temperature | 2-8°C |

Thermal Decomposition Pathways of Neopentylboronic Acid

The thermal decomposition of neopentylboronic acid can be understood as a multi-stage process. The initial and most significant event is the intermolecular dehydration to form the corresponding boroxine. At higher temperatures, further decomposition of the organic moiety and the boroxine ring is anticipated.

Primary Decomposition: Formation of Neopentylboroxine

Upon heating, like other boronic acids, neopentylboronic acid undergoes a condensation reaction where three molecules combine to form a six-membered ring with alternating boron and oxygen atoms, eliminating three molecules of water.[2] This cyclic trimer is named 2,4,6-trineopentylboroxine.

The formation of boroxine is an equilibrium reaction. However, under thermal stress, the continuous removal of water drives the equilibrium towards the formation of the anhydride.[2] Computational studies on aliphatic boronic acids indicate that this dehydration process is endothermic.[3][4]

Mechanism of Boroxine Formation:

The mechanism is initiated by the Lewis acidic nature of the boron atom. An oxygen atom from a hydroxyl group of one boronic acid molecule performs a nucleophilic attack on the boron atom of another, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form a dimer. This process repeats until the stable six-membered boroxine ring is formed.[5]

Caption: Mechanism of Boroxine Formation from Boronic Acids.

Secondary Decomposition at Higher Temperatures

While specific experimental data for the high-temperature decomposition of neopentylboronic acid is unavailable, safety data sheets for this and related compounds indicate that further degradation will occur.[6][7] This secondary decomposition is expected to involve the breakdown of the neopentyl group and the boroxine ring, leading to the formation of various gaseous products.

Anticipated Decomposition Products:

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): These are common products from the combustion or pyrolysis of organic compounds.[6]

-

Oxides of Boron (e.g., B₂O₃): At elevated temperatures, the boroxine ring is likely to decompose, ultimately forming stable boron oxides.[6]

-

Hydrocarbons: Fragmentation of the neopentyl group could lead to the formation of various volatile hydrocarbons.

The exact temperature ranges and products of this secondary decomposition would require analysis by techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Recommended Analytical Methodologies for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of neopentylboronic acid, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.[8]

Caption: Recommended Experimental Workflow for Thermal Analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is the ideal technique to quantify the mass loss associated with the dehydration to boroxine and any subsequent decomposition events.

Hypothetical Experimental Protocol for TGA of Neopentylboronic Acid:

-

Instrument: A calibrated TGA instrument (e.g., Mettler Toledo TGA/DSC 1 or similar).[10]

-

Sample Preparation: Accurately weigh 5-10 mg of neopentylboronic acid powder into an alumina or platinum crucible.

-

Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[10]

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Calculate the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition.

-

Quantify the mass loss for each decomposition step. The theoretical mass loss for the formation of the boroxine from neopentylboronic acid is approximately 15.5%.

-

Differential Scanning calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled.[8] It provides information on melting, crystallization, and the enthalpy of decomposition.

Hypothetical Experimental Protocol for DSC of Neopentylboronic Acid:

-

Instrument: A calibrated DSC instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of neopentylboronic acid into a hermetically sealed aluminum pan. A pinhole in the lid is recommended to allow for the escape of evolved water vapor.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Purge the DSC cell with dry nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting of neopentylboronic acid (expected around 85-89 °C).

-

Identify the endothermic event corresponding to the dehydration/decomposition to the boroxine. The area under this peak can be integrated to determine the enthalpy of this process.

-

Analysis of Decomposition Products

To confirm the identity of the decomposition products, the following techniques are recommended:

-

TGA-MS/TGA-FTIR: Coupling the outlet of the TGA to a mass spectrometer or an FTIR spectrometer allows for the real-time identification of evolved gases, such as water, CO, CO₂, and hydrocarbons.[11]

-

¹¹B NMR Spectroscopy: Analysis of the solid residue after a TGA experiment (or after heating the sample in situ) can confirm the formation of the boroxine. Boronic acids typically show a broad signal in the ¹¹B NMR spectrum around 30 ppm, while boroxines exhibit a sharper signal at a similar chemical shift. The change in the signal shape and width can be indicative of the transformation.[12][13]

Safety Precautions

When heating neopentylboronic acid, it is crucial to adhere to strict safety protocols due to the potential for the release of hazardous and irritating substances.

-

Ventilation: All heating experiments should be conducted in a well-ventilated fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Atmosphere Control: Conducting thermal analysis under an inert atmosphere (e.g., nitrogen) is recommended to prevent uncontrolled oxidation at high temperatures.

-

Hazardous Decomposition Products: Be aware that thermal decomposition can produce carbon monoxide, carbon dioxide, and boron oxides, which are irritating and potentially toxic.[6]

Conclusion